molecular formula C17H15N7OS B2778053 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1797729-56-6

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2778053
CAS No.: 1797729-56-6
M. Wt: 365.42
InChI Key: XPVYBUWSCFYVNO-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15N7OS and its molecular weight is 365.42. The purity is usually 95%.
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Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine backbone, which is known for its diverse biological activities. The presence of the tetrazole moiety enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Biological Activity Overview

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antitumor : Demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation in vitro and in vivo.
  • Anticonvulsant : Shown efficacy in seizure models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AntitumorCytotoxicity against A-431 and other cancer cells ,
Anti-inflammatoryReduction in edema models
AnticonvulsantProtection in PTZ-induced seizure models

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Interaction : It likely interacts with neurotransmitter receptors, contributing to its anticonvulsant properties.
  • Cell Cycle Modulation : Evidence suggests that it can induce apoptosis in cancer cells by affecting the cell cycle.

Case Studies

Several studies have investigated the biological activity of similar compounds within the imidazo[1,2-a]pyridine class:

Case Study 1: Antitumor Activity

A study assessed the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The results indicated that certain substitutions on the imidazo ring significantly enhanced cytotoxicity, with IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of imidazo[1,2-a]pyridine derivatives were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds exhibited varying degrees of inhibition, with some showing potency comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how modifications to the imidazo[1,2-a]pyridine scaffold influence biological activity:

  • Substitution Patterns : Different functional groups at specific positions on the imidazo ring can enhance or diminish activity.
  • Linker Variations : Altering the linker between the imidazo moiety and other functional groups can significantly impact bioactivity.

Table 2: SAR Insights

ModificationEffect on ActivityReference
Alkyl substitutionIncreased solubility and potency ,
Aromatic ring additionEnhanced receptor binding affinity

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7OS/c1-23-17(20-21-22-23)26-11-16(25)19-13-7-3-2-6-12(13)14-10-24-9-5-4-8-15(24)18-14/h2-10H,11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVYBUWSCFYVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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